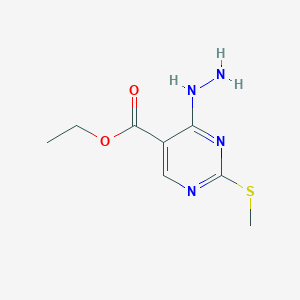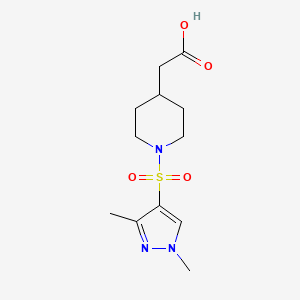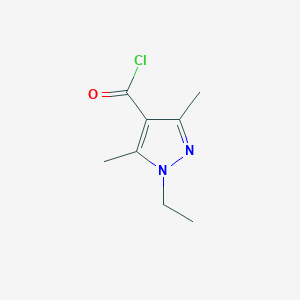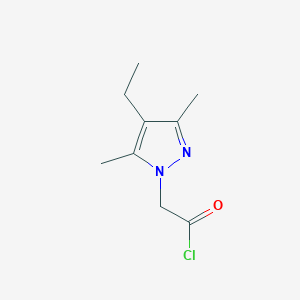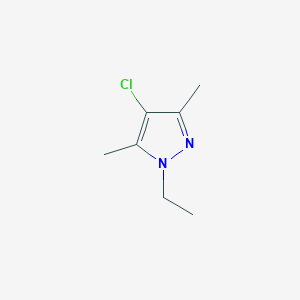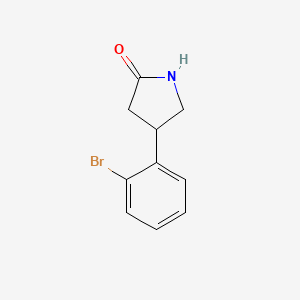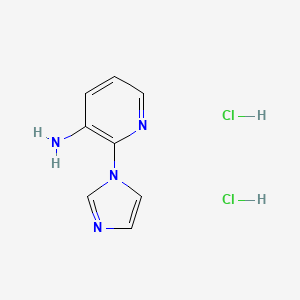
2-(1h-Imidazol-1-yl)-3-pyridinamine dihydrochloride
説明
2-(1h-Imidazol-1-yl)-3-pyridinamine dihydrochloride, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and differentiation. Y-27632 has been widely used in scientific research to elucidate the role of ROCK in various physiological and pathological conditions.
科学的研究の応用
Chemical Properties and Synthesis
Compounds containing the imidazole and pyridine moieties, such as 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride, are known for their versatility in chemistry due to their unique structure and electronic properties. These heterocyclic compounds have been extensively studied for their ability to act as ligands in coordination chemistry, demonstrating significant potential in forming complex compounds with a variety of metals. Such complexes are characterized by their diverse spectroscopic properties, structural configurations, and magnetic properties, alongside their biological and electrochemical activity (Boča, Jameson, & Linert, 2011). This suggests potential applications in materials science, catalysis, and as probes in biological systems.
Potential Therapeutic Applications
The structural framework of imidazole and pyridine has been extensively explored for its therapeutic potential. Imidazole-based scaffolds, for instance, have been recognized for their broad pharmacological activities. The compound's structural analogs, incorporating imidazole and pyridine rings, have shown promise in the development of kinase inhibitors, such as ponatinib, indicating a resurgence of interest in these heterocycles for therapeutic applications, particularly in oncology and inflammation (Garrido et al., 2021). This underscores the potential of this compound in medicinal chemistry, especially in designing compounds targeting specific biological pathways.
Application in Synthetic Biology
In the realm of synthetic biology, the manipulation and design of nucleic acids with unnatural base pairs have garnered attention. Derivatives of imidazole, such as those related to this compound, have been explored for creating novel base pairs that extend beyond the Watson-Crick model. These efforts aim to develop new systems of genetic encoding that could lead to the creation of organisms with expanded genetic codes, enabling the biosynthesis of novel proteins with unnatural amino acids (Saito-Tarashima & Minakawa, 2018). This demonstrates the compound's potential utility in advancing the tools and methodologies in synthetic biology for novel biotechnological applications.
作用機序
Target of Action
Imidazole-containing compounds are known to interact with a broad range of biological targets . These include various enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes.
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation . The specific mode of action would depend on the nature of the target and the structural features of the compound.
Biochemical Pathways
Given the broad range of targets that imidazole derivatives can interact with, it’s plausible that multiple biochemical pathways could be affected . These could include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others.
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents , which could potentially enhance their bioavailability
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
特性
IUPAC Name |
2-imidazol-1-ylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.2ClH/c9-7-2-1-3-11-8(7)12-5-4-10-6-12;;/h1-6H,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQGOPZDXSQCAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171804-01-5 | |
| Record name | 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid](/img/structure/B3087113.png)
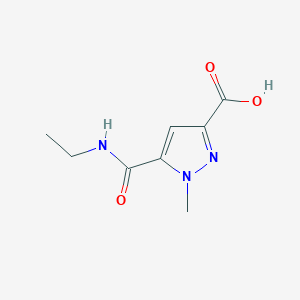
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B3087134.png)
![2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087136.png)
